An In-depth Technical Guide to Butyl Octanoate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Butyl Octanoate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl octanoate, a fatty acid ester, is a versatile compound with applications spanning the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering in-depth technical information and standardized experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Identification
Butyl octanoate is the ester formed from the condensation of octanoic acid and n-butanol.[1] Its linear alkyl chain and ester functional group contribute to its characteristic physicochemical properties and applications.
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IUPAC Name: butyl octanoate[1]
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Synonyms: Butyl caprylate, n-Butyl octanoate, Octanoic acid, butyl ester[2][3]
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CAS Number: 589-75-3[4]
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Molecular Formula: C₁₂H₂₄O₂
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Molecular Weight: 200.32 g/mol
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Chemical Structure:
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SMILES: CCCCCCCC(=O)OCCCC
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InChI Key: PSXNDMJWRZYVTM-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical properties of butyl octanoate are summarized in the table below. These properties are critical for its application in various formulations and for predicting its behavior in different environments.
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | |
| Odor | Fruity, buttery, herbal | |
| Melting Point | -42.9 °C to -43 °C | |
| Boiling Point | 240 - 245 °C | |
| Density | 0.86 g/cm³ at 20 °C | |
| Refractive Index | 1.423 - 1.426 at 25 °C | |
| Vapor Pressure | 0.035 mmHg at 25 °C | |
| Flash Point | 98.9 - 124 °C | |
| Solubility in Water | 3.5 mg/L at 25 °C (practically insoluble) | |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, and hexane | |
| logP (Octanol/Water Partition Coefficient) | 4.73 - 4.86 |
Synthesis of Butyl Octanoate
Butyl octanoate can be synthesized through several methods, including chemical synthesis (Fischer esterification), enzymatic synthesis, and microbial fermentation.
Chemical Synthesis: Fischer Esterification
This classic method involves the acid-catalyzed esterification of octanoic acid with butanol.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.02 equivalents) or concentrated sulfuric acid in a suitable solvent like toluene.
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Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
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Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude butyl octanoate can be further purified by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity.
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Reaction Setup: In a temperature-controlled shaker, combine octanoic acid (1.0 equivalent) and n-butanol (1.0 to 1.5 equivalents).
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Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 5-10% (w/w) of the total substrate mass. The reaction can be performed in a solvent-free system or in a non-polar organic solvent like hexane.
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Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 40-60 °C) with continuous agitation.
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the limiting reactant.
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Purification:
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Once the reaction reaches equilibrium or the desired conversion, remove the immobilized enzyme by filtration.
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The product can be purified by vacuum distillation to remove any unreacted starting materials.
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Analytical Characterization
The identity and purity of synthesized butyl octanoate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of butyl octanoate.
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Sample Preparation: Dissolve approximately 10-20 mg of the purified butyl octanoate in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons to the corresponding atoms in the butyl octanoate molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
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~4.06 ppm (triplet, 2H, -O-CH₂-)
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~2.28 ppm (triplet, 2H, -C(=O)-CH₂-)
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~1.62 ppm (multiplet, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-)
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~1.30 ppm (multiplet, 8H, -(CH₂)₄-)
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~0.90 ppm (triplet, 6H, two CH₃-)
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
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~173.9 ppm (-C=O)
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~64.4 ppm (-O-CH₂-)
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~34.4, 31.7, 30.8, 29.1, 25.0, 22.6, 19.2 ppm (-(CH₂)n-)
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~14.1, 13.7 ppm (two CH₃-)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to assess the purity of the synthesized ester and to confirm its molecular weight.
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Sample Preparation: Prepare a dilute solution of the purified butyl octanoate in a volatile organic solvent such as hexane or dichloromethane.
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GC Conditions:
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Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Analyze the resulting chromatogram for the presence of a single major peak corresponding to butyl octanoate. The mass spectrum of this peak should show the molecular ion (M⁺) at m/z 200 and a characteristic fragmentation pattern.
Applications in Research and Drug Development
Butyl octanoate finds several applications in scientific research and the pharmaceutical industry:
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Flavor and Fragrance Research: It is used as a standard compound in the analysis of food and beverage aromas.
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Biofuel Development: Its properties are being investigated for its potential as a biofuel component.
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Pharmaceutical Formulations: Due to its solubilizing properties, it is explored for use in drug formulations, particularly in topical and transdermal delivery systems to enhance the penetration of active pharmaceutical ingredients.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and standardized experimental protocols for the synthesis and characterization of butyl octanoate. The presented information, including tabulated data and workflow diagrams, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these detailed methodologies will ensure the reliable synthesis and characterization of butyl octanoate for its various applications.
